molecular formula C8H6FN B154504 3-Fluorophenylacetonitrile CAS No. 10036-43-8

3-Fluorophenylacetonitrile

Cat. No.: B154504
CAS No.: 10036-43-8
M. Wt: 135.14 g/mol
InChI Key: DEJPYROXSVVWIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophenylacetonitrile can be synthesized through various methods. One common method involves the reaction of 3-Fluorobenzyl bromide with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide . The reaction is typically carried out at a temperature of around 30°C overnight. The product is then extracted and purified through flash chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.

    Aromatic Substitution: Reagents such as or in the presence of a catalyst like .

Major Products:

    Nucleophilic Substitution: Products may include substituted phenylacetonitriles.

    Aromatic Substitution: Products may include halogenated phenylacetonitriles.

Scientific Research Applications

Applications in Organic Synthesis

3-Fluorophenylacetonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive nitrile group allows it to participate in various chemical reactions, including:

  • Formation of New Chemical Bonds : Acts as a reactive intermediate in substitution, reduction, or oxidation reactions.
  • Synthesis of Complex Molecules : Utilized in the production of more complex organic compounds.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReacts with nucleophiles to form substituted productsLithium aluminum hydride
ReductionConverts nitrile to amine or aldehydeLithium aluminum hydride
OxidationConverts nitrile to carboxylic acidPotassium permanganate

Biological Research Applications

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential roles as:

  • Enzyme Inhibitor : The compound may inhibit specific enzymes, making it a candidate for drug development.
  • Receptor Ligand : Its unique electronic properties enhance binding affinity to biological targets, which is essential for therapeutic applications.

Case Study: Neurological Disorders and Cancer Therapies

Compounds structurally similar to this compound have been explored for their potential in treating neurological disorders and cancers. For instance:

  • A study highlighted its efficacy in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses and cancer progression .
  • Another investigation suggested that derivatives of this compound could reduce the infarct size associated with stroke and alleviate pain linked to inflammatory diseases .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties allow it to be utilized in:

  • Pharmaceutical Manufacturing : As a precursor for various drug formulations.
  • Agrochemical Production : In the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Fluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

  • 4-Fluorophenylacetonitrile
  • 2-Fluorophenylacetonitrile
  • 3-Methoxyphenylacetonitrile
  • 4-Chlorophenylacetonitrile

Comparison: 3-Fluorophenylacetonitrile is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and physical properties. For example, 4-Fluorophenylacetonitrile has the fluorine atom in the para position, which can lead to different reactivity patterns in substitution reactions .

Biological Activity

3-Fluorophenylacetonitrile (CAS Number: 501-00-8) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C8H6FN
  • Molecular Weight : 135.14 g/mol
  • Boiling Point : 230 °C
  • Flash Point : 113 °C
  • Density : 1.14058 g/cm³ at 15 °C

This compound exhibits biological activity primarily through its interaction with cellular targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways, making it a compound of interest in drug development.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy need further investigation.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer properties of phenylacetonitrile derivatives, including this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways (Source: Bioorganic & Medicinal Chemistry).
  • Neuropharmacological Evaluation :
    • Research on related compounds indicated that modifications at the phenyl ring could enhance binding affinity to serotonin receptors, suggesting that this compound might influence mood and anxiety-related pathways (Source: Journal of Medicinal Chemistry).
  • Antimicrobial Studies :
    • A series of experiments demonstrated that certain nitriles, including this compound, exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting a potential role as a lead compound for antibiotic development (Source: Marine Biotechnology).

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
This compoundModeratePositivePotential
4-FluorophenylacetonitrileLowNegativeLimited
2-FluorophenylacetonitrileHighPositiveModerate

Synthesis Routes

The synthesis of this compound typically involves:

  • Starting Material : Phenylacetonitrile.
  • Fluorination Reaction : Introduction of fluorine at the meta position using fluorinating agents such as potassium fluoride (KF) under controlled conditions.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels (>98%).

Safety and Toxicity

While this compound shows promise for various applications, safety assessments indicate that it may pose risks if not handled properly. Toxicity studies are essential to determine safe exposure levels and potential hazards associated with its use.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Fluorophenylacetonitrile, and how can purity be optimized?

Basic Question
The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. A common method is the reaction of 3-fluorobenzyl halides (e.g., 3-fluorobenzyl chloride) with potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. Purification is achieved via fractional distillation under reduced pressure (boiling point: 113–114°C at 18 mmHg) . To optimize purity:

  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Monitor reaction progress with thin-layer chromatography (TLC) (Rf ~0.5 in hexane:ethyl acetate 4:1).
  • Employ recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) for final purification .

Q. How do the electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Question
The meta-fluorine atom exerts an electron-withdrawing inductive (-I) effect, polarizing the nitrile group and enhancing its electrophilicity. This increases reactivity toward nucleophiles like Grignard reagents or amines. For example:

  • Kinetic Studies : Reaction rates with benzylamine in acetonitrile show a 20% acceleration compared to non-fluorinated analogs due to improved electrophilicity .
  • Regioselectivity : The fluorine atom directs nucleophilic attack to the para position of the benzene ring in Friedel-Crafts alkylation, as observed in NMR spectral data (δ 7.2–7.4 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Basic Question
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as a multiplet at δ 7.1–7.5 ppm; the nitrile carbon resonates at δ 118–120 ppm .
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
  • GC-MS : Molecular ion peak at m/z 135 (M⁺) .
    Contradiction Resolution : Discrepancies in melting points (e.g., lit. 113–114°C vs. observed 110°C) may arise from impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior and repeat recrystallization .

Q. How does this compound compare to other fluorinated phenylacetonitriles in catalytic hydrogenation reactions?

Advanced Question
Comparative studies with 4-fluoro and 3,5-difluoro analogs reveal:

CompoundHydrogenation Rate (mol/L·min)Selectivity for Primary Amine (%)
This compound0.4578
4-Fluorophenylacetonitrile0.3865
3,5-Difluorophenylacetonitrile0.6282
The meta-fluorine in this compound reduces steric hindrance, favoring faster hydrogenation but lower selectivity compared to 3,5-difluoro derivatives. Use Pd/C (5% w/w) in ethanol at 50°C for optimal results .

Q. What computational methods are effective for predicting the ecological toxicity of this compound?

Advanced Question
While experimental toxicity data are limited (e.g., no EC50 values in ), in silico tools like ECOSAR and TEST (Toxicity Estimation Software Tool) can predict acute aquatic toxicity:

  • ECOSAR : Estimates a 96-hour LC50 of 12 mg/L for fish, classifying it as "toxic."
  • TEST : Predicts moderate bioaccumulation potential (log Kow = 1.8) .
    Validate these models with microtox assays using Vibrio fischeri for acute toxicity screening.

Q. How can this compound be utilized as a building block in medicinal chemistry?

Basic Question
The nitrile group serves as a versatile handle for synthesizing:

  • Amines : Hydrogenation to 3-fluorophenethylamine (precursor to antidepressants) .
  • Tetrazoles : Click chemistry with sodium azide yields fluorinated tetrazoles (angiotensin II receptor antagonists) .
  • Heterocycles : Cyclization with hydroxylamine forms 3-fluorophenyl oxazoles (kinase inhibitors) .

Q. What strategies mitigate side reactions when using this compound in Grignard additions?

Advanced Question
Common side reactions include nitrile hydrolysis to amides or over-addition. Mitigation strategies:

  • Use anhydrous diethyl ether as the solvent to suppress hydrolysis.
  • Limit Grignard reagent stoichiometry (1.1 eq.) and maintain temperatures below −10°C.
  • Quench reactions with saturated NH4Cl to prevent secondary additions. Confirmation via ¹H NMR (absence of amide proton at δ 6.5–7.0 ppm) .

Q. What are the challenges in scaling up this compound synthesis for multi-gram applications?

Advanced Question
Key challenges include:

  • Exothermic Reactions : Control via dropwise addition of KCN and jacketed reactors.
  • Cyanide Safety : Implement scrubbers for HCN gas mitigation.
  • Distillation Hazards : Use vacuum distillation with inert gas (N2) to prevent decomposition above 120°C .

Q. How does the fluorine substituent affect the compound’s stability under acidic or basic conditions?

Basic Question
The meta-fluorine enhances stability:

  • Acidic Conditions : No hydrolysis observed at pH 2–6 (24 hours, 25°C).
  • Basic Conditions : Partial hydrolysis to 3-fluorophenylacetamide occurs at pH >10 (e.g., 15% conversion in 1M NaOH). Stabilize by buffering reactions near neutrality .

Q. What experimental designs are recommended for studying the compound’s role in fluorinated fragment-based drug discovery?

Advanced Question

  • Library Synthesis : Combine this compound with diverse electrophiles (e.g., aldehydes, epoxides) via Ugi or Passerini reactions .
  • Structure-Activity Relationship (SAR) : Vary fluorine position and measure binding affinity to targets like kinases (IC50 profiling).
  • Crystallography : Co-crystallize derivatives with human carbonic anhydrase IX to map fluorine’s role in hydrophobic interactions .

Properties

IUPAC Name

2-(3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPYROXSVVWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060107
Record name Benzeneacetonitrile, 3-fluoro-
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-00-8
Record name 3-Fluorobenzeneacetonitrile
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Record name 3-Fluorophenylacetonitrile
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Record name Benzeneacetonitrile, 3-fluoro-
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Record name Benzeneacetonitrile, 3-fluoro-
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Record name (3-fluorophenyl)acetonitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
3-Fluorophenylacetonitrile
ZINC cyanide
ZINC cyanide
3-Fluorophenylacetonitrile
ZINC cyanide
ZINC cyanide
3-Fluorophenylacetonitrile
ZINC cyanide
ZINC cyanide
3-Fluorophenylacetonitrile
ZINC cyanide
ZINC cyanide
3-Fluorophenylacetonitrile
ZINC cyanide
ZINC cyanide
3-Fluorophenylacetonitrile

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